molecular formula C24H28ClNO3 B12202641 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12202641
M. Wt: 413.9 g/mol
InChI Key: ZWSRDASRRXWQSK-JJFYIABZSA-N
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Description

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a chlorobenzylidene group, and a bis(2-methylpropyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-chlorobenzaldehyde with a benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with bis(2-methylpropyl)amine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.

Uniqueness

The presence of the chlorobenzylidene group in (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one makes it unique compared to its analogs. This chlorine atom can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C24H28ClNO3

Molecular Weight

413.9 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(3-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H28ClNO3/c1-15(2)12-26(13-16(3)4)14-20-21(27)9-8-19-23(28)22(29-24(19)20)11-17-6-5-7-18(25)10-17/h5-11,15-16,27H,12-14H2,1-4H3/b22-11-

InChI Key

ZWSRDASRRXWQSK-JJFYIABZSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Cl)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O)CC(C)C

Origin of Product

United States

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